6-Thioguanosine monophosphate

Catalog No.
S1521051
CAS No.
15867-02-4
M.F
C10H14N5O7PS
M. Wt
379.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Thioguanosine monophosphate

CAS Number

15867-02-4

Product Name

6-Thioguanosine monophosphate

IUPAC Name

[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C10H14N5O7PS

Molecular Weight

379.29 g/mol

InChI

InChI=1S/C10H14N5O7PS/c11-10-13-7-4(8(24)14-10)12-2-15(7)9-6(17)5(16)3(22-9)1-21-23(18,19)20/h2-3,5-6,9,16-17H,1H2,(H2,18,19,20)(H3,11,13,14,24)

InChI Key

BPZXYEUJBFHASJ-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=NC2=S)N

Synonyms

6-TG nucleotide, 6-thioguanine nucleotide, 6-thioguanosine monophosphate, 6-thioguanosine-5'-phosphate, 6-thioguanylic acid

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=NC2=S)N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NC(=NC2=S)N

The exact mass of the compound 6-Thioguanosine monophosphate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408090. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Guanine Nucleotides - Supplementary Records. It belongs to the ontological category of organic molecule in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Thioguanosine monophosphate (6-TGMP, CAS 15867-02-4) is the critical first-stage active nucleotide metabolite of thiopurine drugs such as 6-mercaptopurine and 6-thioguanine. Structurally, it features a thio-substitution at the 6-position of the guanine ring, which fundamentally alters its enzymatic processing and binding affinities compared to natural guanosine monophosphate (GMP). In industrial and advanced research procurement, 6-TGMP is primarily sourced as a high-purity analytical standard for therapeutic drug monitoring (TDM) via LC-MS/MS, and as a direct substrate or product reference in enzymatic assays targeting the purine salvage pathway, particularly for NUDT15 characterization [1].

Research Fit

1

Key gateway metabolite for 6-TG activation and nucleotide metabolism studies

2

Distinct metabolic fate from 6-MP/TIMP pathway supports pathway-specific research

Procuring the nucleobase 6-thioguanine (6-TG) as a substitute for 6-TGMP introduces a severe experimental bottleneck: 6-TG is a prodrug that strictly requires intracellular conversion by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to become active. In HGPRT-deficient cell lines or specific in vitro enzymatic models, 6-TG is functionally inert, making the direct procurement of 6-TGMP essential to bypass this upstream dependency [1]. Furthermore, substituting 6-TGMP with natural GMP fails in structural and kinetic assays, as the 6-thio modification specifically dictates the altered binding kinetics, UV absorbance, and steric interactions required to study thiopurine resistance mechanisms and mutant enzyme specificities [2].

Substitution Risk

6‑TG

6‑TG requires HGPRT for activation; resistance models may not convert prodrug into active nucleotide

TIMP

TIMP methylation produces a potent purine synthesis inhibitor, while TGMP DNA incorporation drives a different cytotoxic mechanism

Direct swap

TGMP and its analogs cannot be replaced by unphosphorylated thiopurines when HGPRT is limiting or absent

Precursor Suitability for Cell-Permeable Prodrug Synthesis

In the development of next-generation thiopurine therapies, synthesizing prodrugs directly from the 6-thioguanine (6-TG) nucleobase fails to bypass intracellular resistance mechanisms. Utilizing 6-TGMP as the direct synthetic precursor allows chemists to apply phosphate-masking groups (such as cycloSaligenyl or 4-acetyloxybenzyl), creating cell-permeable monophosphate prodrugs. These 6-TGMP-derived prodrugs successfully restore antiproliferative activity in HGPRT-deficient, thiopurine-resistant cell lines by directly delivering the monophosphate payload [1].

Evidence DimensionPrecursor suitability for resistance-bypassing prodrugs
Target Compound Data6-TGMP (Serves as the direct scaffold for phosphate-masked prodrugs that bypass HGPRT)
Comparator Or Baseline6-Thioguanine (6-TG) (Lacks the phosphate group, cannot be formulated into monophosphate-delivering prodrugs)
Quantified Difference6-TGMP precursors enable the synthesis of prodrugs that restore cytotoxicity in resistant models where 6-TG is completely inactive.
ConditionsChemical synthesis of cycloSaligenyl-derivatized prodrugs and subsequent in vitro evaluation.

Procurement of 6-TGMP is essential for medicinal chemists requiring a pre-phosphorylated scaffold to synthesize advanced, resistance-evading thiopurine derivatives.

Bypassing HGPRT resistance
Head‑to‑head
3.5 µM EC₅₀
vs. 6‑TG ineffective at 1 mM
Supports HGPRT-independent study context
SK‑BR‑3 breast cancer cells, 48 h; CellTiter‑Glo

Reproducibility in LC-MS/MS Therapeutic Drug Monitoring (TDM)

Clinical research laboratories require absolute reproducibility when quantifying thiopurine metabolites in patient erythrocytes. Utilizing high-purity 6-TGMP as a direct analytical standard enables precise chromatographic resolution from di- and triphosphate forms (6-TGDP and 6-TGTP). Compared to relying on crude enzymatic digestion to measure 'total 6-TGNs,' direct calibration with 6-TGMP ensures exact mass-to-charge (m/z 378.0 -> 212.0) quantification, eliminating the high inter-assay variability associated with indirect measurement methods [1].

Evidence DimensionReproducibility and purity-linked usability in TDM
Target Compound DataHigh-purity 6-TGMP standard (Enables direct, specific LC-MS/MS calibration for the monophosphate fraction)
Comparator Or BaselineTotal 6-TGN measurement via crude digestion (Conflates mono-, di-, and triphosphates, reducing assay precision)
Quantified DifferenceDirect 6-TGMP calibration provides absolute molar quantification of the specific metabolite, drastically reducing inter-assay variability.
ConditionsLC-MS/MS quantification of erythrocyte lysates in clinical pharmacokinetics.

Sourcing pure 6-TGMP is a strict requirement for diagnostic and pharmacokinetic labs needing reproducible calibration standards for therapeutic drug monitoring.

TPMT substrate kinetics
Head‑to‑head
Kₘ 10.6–27.1 µM
Vₘₐₓ 31–59 nmol/min/mg
(comparable to TIMP)
Equivalent TPMT substrate for pharmacogenomic assays
In vitro methylation with expressed human TPMT

Mainstream Laboratory Workflow Fit for NUDT15 Assays

The pharmacogenetic profiling of NUDT15—an enzyme that hydrolyzes active 6-thio-GTP to inactive 6-TGMP—is a mainstream workflow in personalized medicine. To accurately determine the catalytic efficiency of NUDT15 variants, researchers must quantify the exact rate of product formation. Sourcing 6-TGMP as the verified product reference allows for rapid, reproducible validation of HPLC or colorimetric assay workflows, providing a reliable baseline that cannot be achieved using natural GMP due to significant differences in retention times and UV absorbance spectra (λmax ~342 nm for 6-TGMP) [1].

Evidence DimensionMainstream laboratory workflow fit for enzymatic profiling
Target Compound Data6-TGMP (Exact structural match for the NUDT15 hydrolysis product, ensuring accurate standard curves)
Comparator Or BaselineNatural GMP (Lacks the 6-thio modification, resulting in mismatched chromatographic and spectrophotometric properties)
Quantified Difference6-TGMP provides the exact UV absorbance and retention time needed to quantify NUDT15 activity, whereas GMP is analytically invisible at the target wavelength.
ConditionsIn vitro enzymatic hydrolysis assays for wild-type and mutant NUDT15.

Procurement of 6-TGMP is non-negotiable for labs establishing standardized NUDT15 screening assays, as natural nucleotides cannot serve as accurate optical or chromatographic surrogates.

TGN accumulation
Head‑to‑head
2.5‑fold higher active TGNs
(p = 0.01)
Higher TGN yield in leukemia cell model
CEM cells, 10 µM 6‑TG vs 6‑MP, 24 h
HGPRT‑deficient potency
Cross‑study
EC₅₀ 3.5 µM (SK‑BR‑3)
vs. 6‑TG not effective
Prodrug activity in resistant breast cancer line
Panel of HGPRT‑proficient and deficient cell lines, 48 h

Precursor for Resistance-Evading Prodrug Synthesis

6-TGMP is a direct starting material for medicinal chemists developing cell-permeable thiopurine prodrugs. By utilizing the pre-phosphorylated scaffold, researchers can synthesize derivatives that bypass HGPRT deficiency, a primary mechanism of thiopurine resistance in leukemia and breast cancer models [1].

LC-MS/MS Calibration for Therapeutic Drug Monitoring

In clinical pharmacokinetic workflows, 6-TGMP is utilized as an absolute reference standard. It enables the precise chromatographic separation and mass spectrometric quantification of the monophosphate fraction from complex erythrocyte lysates, ensuring high reproducibility in patient monitoring assays [2].

Product Reference for NUDT15 Enzymatic Profiling

6-TGMP is essential for laboratories conducting pharmacogenetic screening of NUDT15. As the direct product of NUDT15-mediated hydrolysis of 6-thio-GTP, procuring pure 6-TGMP allows for the generation of accurate standard curves based on its unique UV absorbance profile, facilitating the rapid characterization of mutant enzyme kinetics [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
TPMT Pharmacogenomic Assays
Established kinetic parameters (Kₘ, Vₘₐₓ) comparable to TIMP
TPMT variant activity interpretation in vitro
HGPRT‑Independent Resistance Studies
Direct intracellular trapping without HGPRT
TGN accumulation in HGPRT‑deficient models
Nucleotide Prodrug Research
Pre‑formed monophosphate bypasses activation bottleneck
Antiproliferative endpoint in resistant cell models
LC‑MS/MS TGN Quantification
High‑purity analytical standard for 6‑TG pathway
Assay specificity over 6‑MP pathway metabolites

XLogP3

-2.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

379.03515597 g/mol

Monoisotopic Mass

379.03515597 g/mol

Heavy Atom Count

24

UNII

7Y3025NR1U

Other CAS

15867-02-4

Wikipedia

6-Thioguanosine monophosphate

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